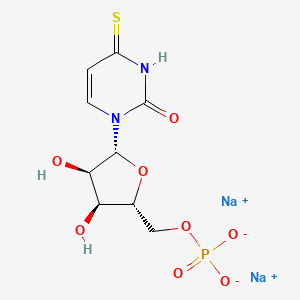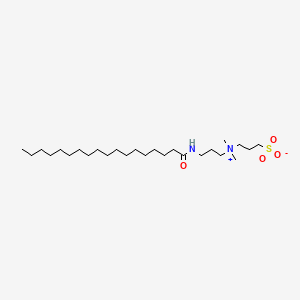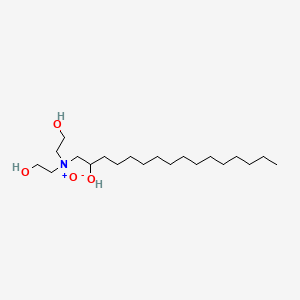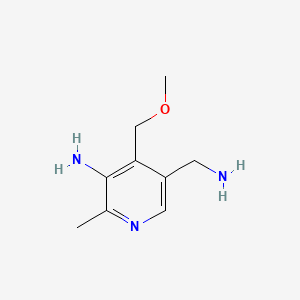
4-Thio-ump disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thio-ump disodium salt, also known as 4-Thiouridine 5’-monophosphate disodium salt, is a chemical compound with the molecular formula C9H11N2Na2O8PS. It is a modified nucleotide where the oxygen atom at the 4-position of the uridine base is replaced by a sulfur atom. This compound is often used in biochemical and molecular biology research due to its unique properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thio-ump disodium salt typically involves a multi-step reaction process. One common method includes the following steps :
Step 1: N,N,N’,N’-tetramethyl-1,8-diaminonaphthalene is reacted with trichlorophosphate and triethyl phosphate under an inert atmosphere for 5 hours.
Step 2: The reaction mixture is then cooled, and water and triethylamine carbonate are added. The reaction is maintained at 20°C with a pH of 7.4 to 7.6 for 1 hour.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Thio-ump disodium salt undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted uridine derivatives.
Aplicaciones Científicas De Investigación
4-Thio-ump disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: Employed in RNA tagging and tracking experiments to study RNA synthesis, processing, and decay.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of specialized biochemical reagents and diagnostic tools
Mecanismo De Acción
The mechanism of action of 4-Thio-ump disodium salt involves its incorporation into RNA molecules. The sulfur atom at the 4-position of the uridine base allows for specific tagging and detection of RNA. This modification can affect the stability and function of RNA, making it a valuable tool for studying RNA dynamics and interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Thiouridine: Similar to 4-Thio-ump disodium salt but lacks the phosphate group.
5-Fluorouridine: A fluorinated analog of uridine with different chemical properties and applications.
2-Thiouridine: Another sulfur-substituted uridine derivative with distinct biological activities
Uniqueness
This compound is unique due to its specific sulfur substitution at the 4-position, which provides distinct chemical and biological properties. This makes it particularly useful for RNA-related studies and applications where precise tagging and detection are required .
Propiedades
Fórmula molecular |
C9H11N2Na2O8PS |
|---|---|
Peso molecular |
384.21 g/mol |
Nombre IUPAC |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H13N2O8PS.2Na/c12-6-4(3-18-20(15,16)17)19-8(7(6)13)11-2-1-5(21)10-9(11)14;;/h1-2,4,6-8,12-13H,3H2,(H,10,14,21)(H2,15,16,17);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
Clave InChI |
CVLFRAVGVVLGCJ-WFIJOQBCSA-L |
SMILES isomérico |
C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
SMILES canónico |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine](/img/structure/B13735603.png)





![(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13735634.png)

![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)



